molecular formula C22H16BrN3O2 B2480082 2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide CAS No. 896172-79-5

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No. B2480082
CAS RN: 896172-79-5
M. Wt: 434.293
InChI Key: ZTEGIFOIOUGUKX-UHFFFAOYSA-N
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Description

Indolizine derivatives, including the specified compound, are of significant interest in medicinal chemistry due to their potential biological activities. The core structure of indolizine is versatile, allowing for various substitutions that can modulate the compound's physical, chemical, and biological properties.

Synthesis Analysis

Similar compounds, such as indolizine derivatives with different substituents, have been synthesized through condensation reactions involving isocyanates and amines, followed by cyclization processes. These methods typically involve the use of reagents like hydrazine hydrate for cyclization and morpholine for amination, leading to the formation of the core indolizine structure with desired substituents (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure of related compounds reveals a monoclinic system, with distinct cell dimensions and space groups depending on the specific substituents. These structures often form through intermolecular hydrogen bonds, contributing to their stability and reactivity (Lu et al., 2017).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antihypertensive Applications : The compound has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with notable α-blocking activity, which is indicative of potential applications in treating hypertension. These derivatives were synthesized through a series of reactions starting from related intermediates, demonstrating good antihypertensive activity with low toxicity in pharmacological screenings (Abdel-Wahab et al., 2008).

  • Anticancer Applications : Certain derivatives synthesized from related compounds have shown in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications (Hassan et al., 2014).

  • Antimicrobial Applications : New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various microorganisms, indicating their potential as antimicrobial agents (Abunada et al., 2008).

  • Antioxidant Applications : The research into the synthesis of new 3-substituted coumarins, starting from related intermediates, has led to the discovery of compounds with significant antioxidant evaluation, highlighting the potential for the development of antioxidant agents (Hamama et al., 2011).

Safety and Hazards

Bromfenac is classified as a hazardous substance. It has hazard statements H302-H315-H319-H334-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGIFOIOUGUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamide

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